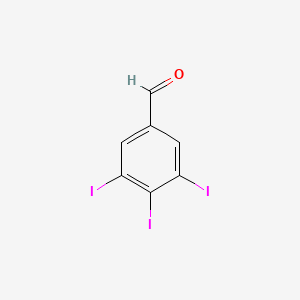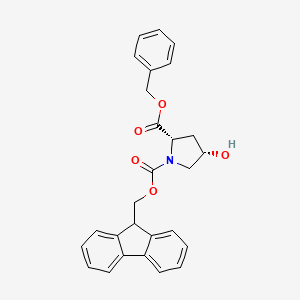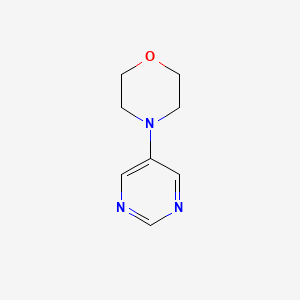
4-(Pyrimidin-5-yl)morpholine
Vue d'ensemble
Description
“4-(Pyrimidin-5-yl)morpholine” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is used in research .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, has been the subject of numerous studies . The synthetic approaches applied in preparing these compounds are diverse and often involve complex reactions. For example, one study proposed a strategy for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, which involved sulfonylation, formation of 1,2,3-thiadiazole ring by diazo transfer to activated methylene group of thioamides, the formation of amidine (amidation) and ethylimidate (the Pinner reaction) groups .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a morpholine ring .Physical And Chemical Properties Analysis
“this compound” is stored in an inert atmosphere at 2-8°C . The boiling point is not specified . It is calculated to have high GI absorption, and it is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .Applications De Recherche Scientifique
PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines are significant in pharmacology for inhibiting the PI3K-AKT-mTOR pathway, crucial in cell growth and metabolism. Morpholines, due to their structural features, are effective in forming hydrogen bonding interactions and are selective over the broader kinome. Their utility as kinase hinge binders is notable, contributing to the development of potent inhibitors like dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).
Inhibiting Tumor Necrosis Factor Alpha and Nitric Oxide
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have shown promising results in inhibiting tumor necrosis factor alpha and nitric oxide. These derivatives are synthesized through a rapid and green method and have potential applications in medical research, especially concerning inflammatory responses (Lei et al., 2017).
Hydrogen-Bonded Sheet Structures
6-Amino-2-(morpholin-4-yl)-5-nitrosopyrimidines exhibit hydrogen-bonded sheet structures that are key in understanding electronic polarization within these compounds. These structures have implications in various fields of chemistry and biochemistry, especially in the study of pyrimidine components and intramolecular N-H...O hydrogen bonds (Orozco et al., 2008).
Antimicrobial Applications
Compounds like N-(4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides exhibit significant antimicrobial properties. These compounds, synthesized through multi-step reactions, have been effective against various strains of bacteria and fungi, showcasing the potential of morpholine derivatives in developing new antimicrobial agents (Desai et al., 2013).
Inhibitors of DNA-Dependent Protein Kinase
4-(Pyrimidin-2-yl)morpholines have been studied as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA repair process. These compounds, especially those with specific substitutions, have shown potent inhibitory activity, which is significant for research in cancer therapy and radiobiology (Cano et al., 2010).
Imaging Agents in Parkinson's Disease
Morpholine derivatives, such as those synthesized for PET imaging in Parkinson's disease, represent an important area of research. These compounds have potential applications as imaging agents, aiding in the diagnosis and study of neurodegenerative diseases (Wang et al., 2017).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-(Pyrimidin-5-yl)morpholine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s ability to bind to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents cells from progressing through the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on various factors, including its chemical structure and the patient’s metabolic rate .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation. By inhibiting CDK2, the compound induces cell cycle arrest, preventing cells from dividing and proliferating . This can lead to the death of cancer cells, making this compound a potential anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, could affect the compound’s metabolism and excretion
Analyse Biochimique
Biochemical Properties
4-(Pyrimidin-5-yl)morpholine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle . The interaction between this compound and CDK2 involves the binding of the compound to the active site of the enzyme, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further highlighting its significance in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and promoting apoptosis . The influence of this compound on cell signaling pathways, such as the CDK2 pathway, leads to alterations in gene expression and cellular metabolism . These changes result in the inhibition of cell growth and the induction of programmed cell death, making this compound a promising candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 over extended periods . Degradation of this compound may occur under certain conditions, potentially affecting its long-term efficacy . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which may contribute to the overall pharmacological effects of this compound . Additionally, the compound may influence metabolic flux and alter metabolite levels, further impacting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . This distribution is essential for its biological activity, as it allows this compound to reach its target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy and specificity .
Propriétés
IUPAC Name |
4-pyrimidin-5-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-12-4-2-11(1)8-5-9-7-10-6-8/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLEKPJCYSHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856190 | |
| Record name | 4-(Pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91233-71-5 | |
| Record name | 4-(5-Pyrimidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91233-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




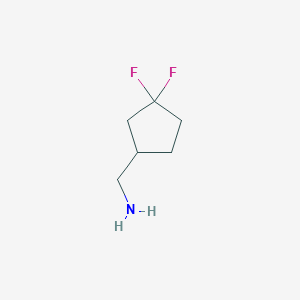
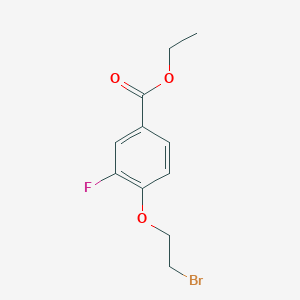
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)
![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)
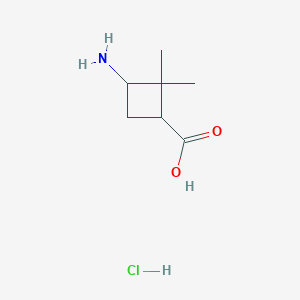

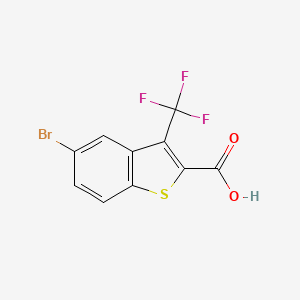
![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)
![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)

